Cas no 56715-12-9 (4-(2S)-2-Oxiranylmethoxybenzeneacetamide)

4-(2S)-2-Oxiranylmethoxybenzeneacetamide is a chiral epoxide derivative characterized by its oxirane functional group and benzeneacetamide backbone. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of biologically active molecules, including pharmaceuticals and agrochemicals. The (2S)-configuration of the oxirane ring enhances its stereoselectivity in ring-opening reactions, making it valuable for asymmetric synthesis. Its structural features allow for further functionalization, enabling the development of complex molecular architectures. The compound’s stability and reactivity profile make it suitable for use in controlled reaction environments, particularly in medicinal chemistry research where precise stereochemistry is critical.
4-(2S)-2-Oxiranylmethoxybenzeneacetamide structure
56715-12-9 structure
Product Name:4-(2S)-2-Oxiranylmethoxybenzeneacetamide
CAS No:56715-12-9
MF:C11H13NO3
MW:207.225823163986
CID:1062922
PubChem ID:785259
Update Time:2025-05-26

4-(2S)-2-Oxiranylmethoxybenzeneacetamide Chemical and Physical Properties

Names and Identifiers

    • 4-[(2S)-2-Oxiranylmethoxy]benzeneacetamide
    • (S)-p-carbamoylmethylphenyl glycidyl ether
    • 4-[(2S)-2-Oxiranylmethoxy]benzeneacetamide
    • SCHEMBL7468381
    • SOGKXLVYZZXFTN-SNVBAGLBSA-N
    • DB-294973
    • 2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide
    • (s)-2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide
    • (S)-1-[p-(carbamoylmethyl)phenoxy]-2,3-epoxypropane
    • 56715-12-9
    • 4-(2S)-2-Oxiranylmethoxybenzeneacetamide
    • Inchi: 1S/C11H13NO3/c12-11(13)5-8-1-3-9(4-2-8)14-6-10-7-15-10/h1-4,10H,5-7H2,(H2,12,13)/t10-/m1/s1
    • InChI Key: SOGKXLVYZZXFTN-SNVBAGLBSA-N
    • SMILES: O1C[C@H]1COC1C=CC(CC(N)=O)=CC=1

Computed Properties

  • Exact Mass: 207.08954328g/mol
  • Monoisotopic Mass: 207.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 64.8Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 432.1±25.0 °C at 760 mmHg
  • Flash Point: 245.2±19.5 °C
  • Solubility: Methanol
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

4-(2S)-2-Oxiranylmethoxybenzeneacetamide Security Information

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Additional information on 4-(2S)-2-Oxiranylmethoxybenzeneacetamide

Professional Introduction to 4-(2S)-2-Oxiranylmethoxybenzeneacetamide (CAS No. 56715-12-9)

4-(2S)-2-Oxiranylmethoxybenzeneacetamide, identified by the Chemical Abstracts Service Number (CAS No.) 56715-12-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by the presence of an oxirane ring, also known as an epoxide, which is a three-membered cyclic ether with significant chemical reactivity. The structure of this molecule incorporates a benzene ring substituted with a hydroxymethyl group and an acetamide moiety, making it a versatile intermediate in the synthesis of more complex pharmacophores.

The< strong>2S-configuration of the stereocenter in the oxirane ring is particularly noteworthy, as it influences the stereochemical properties and potential biological activity of the compound. The stereochemistry of chiral epoxides can play a crucial role in their interaction with biological targets, including enzymes and receptors, which often exhibit high stereoselectivity. This feature makes 4-(2S)-2-Oxiranylmethoxybenzeneacetamide a valuable building block for the development of enantiomerically pure drugs.

In recent years, there has been growing interest in the use of oxirane-containing compounds as intermediates in drug discovery. The oxirane ring can serve as a handle for further functionalization, allowing chemists to introduce various substituents at specific positions while maintaining the overall structural integrity of the molecule. This flexibility has made oxirane derivatives useful in the synthesis of both small-molecule drugs and biologically active peptides.

One of the most compelling aspects of 4-(2S)-2-Oxiranylmethoxybenzeneacetamide is its potential application in the development of novel therapeutic agents. The combination of the benzene ring, the hydroxymethyl group, and the acetamide moiety creates a scaffold that can be modified to target specific biological pathways. For instance, this compound could be used to develop inhibitors or modulators of enzymes involved in metabolic disorders or inflammatory diseases. The< strong>2S-stereocenter also suggests that this molecule might exhibit differential activity between enantiomers, which could be exploited to enhance therapeutic efficacy while minimizing side effects.

The synthesis of 4-(2S)-2-Oxiranylmethoxybenzeneacetamide presents unique challenges due to the presence of the chiral oxirane ring. Traditional synthetic routes often require careful control over reaction conditions to ensure high enantiomeric purity. Advances in asymmetric synthesis have provided new tools for constructing chiral epoxides with high selectivity. For example, catalytic methods using transition metals or biocatalysts have been employed to achieve enantioselective epoxidation of allylic alcohols, which are key precursors in the synthesis of this compound.

Recent studies have highlighted the importance of understanding the mechanistic aspects of reactions involving oxirane rings. The reactivity of epoxides can be influenced by various factors, including solvent effects, temperature, and catalysts. By optimizing these parameters, chemists can improve yields and selectivity in synthetic transformations. Additionally, computational methods have been increasingly used to predict reaction outcomes and guide experimental design. These approaches have been particularly valuable in studying complex systems like 4-(2S)-2-Oxiranylmethoxybenzeneacetamide.

The biological activity of 4-(2S)-2-Oxiranylmethoxybenzeneacetamide has not been extensively studied compared to other well-known pharmaceuticals, but its structural features suggest potential applications in several therapeutic areas. The benzene ring and hydroxymethyl group can interact with aromatic binding pockets in proteins, while the acetamide moiety may engage in hydrogen bonding interactions. These features make it a promising candidate for further exploration as a lead compound or intermediate in drug development.

In conclusion, 4-(2S)-2-Oxiranylmethoxybenzeneacetamide (CAS No.< strong>56715-12-9) is a structurally interesting compound with significant potential in pharmaceutical chemistry. Its unique combination of functional groups and stereochemistry makes it a valuable tool for synthetic chemists and drug developers. As research continues to uncover new applications for oxirane-containing molecules, compounds like this one are likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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